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Compound of Interest

Compound Name: 2-Chloroethanesulfonyl chloride

Cat. No.: B042494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-chloroethanesulfonyl chloride (CAS No: 1622-32-8), a key reagent in organic synthesis,

particularly in the development of pharmaceuticals and other specialty chemicals. This

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, supported by experimental protocols and a logical workflow for

spectroscopic analysis.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry of 2-chloroethanesulfonyl chloride.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm) Multiplicity Assignment

4.088[1] Triplet (t) -CH₂-Cl

4.007[1] Triplet (t) -CH₂-SO₂Cl

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data
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While specific experimental data is not broadly published, spectral databases indicate the

presence of two distinct signals corresponding to the two carbon atoms in the molecule. The

chemical shifts can be predicted to be in the regions typical for alkyl halides and carbons

adjacent to sulfonyl groups.

Predicted Chemical Shift (ppm) Assignment

~ 40-50 -CH₂-Cl

~ 55-65 -CH₂-SO₂Cl

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 3: Infrared (IR) Spectroscopic Data
The IR spectrum of 2-chloroethanesulfonyl chloride is characterized by strong absorptions

corresponding to the sulfonyl chloride group.

Wavenumber (cm⁻¹) Intensity Assignment

1410-1370[2] Strong Asymmetric S=O stretch

1204-1166[2] Strong Symmetric S=O stretch

~ 700-800 Strong C-Cl stretch

~ 600-700 Strong S-Cl stretch

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (MS) Data
The mass spectrum of 2-chloroethanesulfonyl chloride shows a characteristic fragmentation

pattern. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in isotopic peaks for

chlorine-containing fragments.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

26.0 7.9[1] C₂H₂⁺

27.0 63.3[1] C₂H₃⁺

28.0 9.3[1] C₂H₄⁺

35.0 1.4[1] ³⁵Cl⁺

36.0 5.2[1] H³⁵Cl⁺

38.0 1.8[1] H³⁷Cl⁺

48.0 7.0[1] SO⁺

49.0 3.0[1] CH₂³⁵Cl⁺

62.0 13.1[1] C₂H₃³⁵Cl⁺

63.0 100.0[1] C₂H₄³⁵Cl⁺ (Base Peak)

64.0 13.4[1] C₂H₅³⁵Cl⁺

65.0 36.9[1] C₂H₄³⁷Cl⁺

91.0 27.3[1] C₂H₄SO₂³⁵Cl⁺

99.0 1.5[1] SO₂³⁵Cl⁺

127.0 6.4[1] M⁺ - Cl

129.0 2.4[1] M⁺ - Cl (³⁷Cl isotope)

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.

These should be adapted based on the specific instrumentation and laboratory safety

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and

connectivity of 2-chloroethanesulfonyl chloride.

Methodology:

Sample Preparation: A solution of 2-chloroethanesulfonyl chloride is prepared by

dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated

chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal

standard for chemical shift referencing (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Key parameters include a spectral width of approximately 15 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance the signal-to-noise ratio.

A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and

smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay

may be required.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced

to TMS.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-chloroethanesulfonyl chloride by

measuring the absorption of infrared radiation.

Methodology:

Sample Preparation: As 2-chloroethanesulfonyl chloride is a liquid at room temperature,

the spectrum is typically acquired using the "liquid film" or Attenuated Total Reflectance

(ATR) method.

Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr)

to create a thin film.

ATR: A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide).

Instrumentation: An FT-IR spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to

subtract atmospheric and instrumental interferences.

The sample is then placed in the beam path, and the sample spectrum is recorded.

Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
chloroethanesulfonyl chloride to confirm its identity and aid in structural elucidation.
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Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatography (GC) interface for

volatile compounds.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The molecular ion peak (M⁺) provides the molecular weight of the

compound, and the fragmentation pattern provides structural information.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-chloroethanesulfonyl chloride.
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Compound Synthesis & Purification

Data Interpretation & Structure Elucidation

Synthesis of 2-Chloroethanesulfonyl chloride

Purification (e.g., Distillation)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts & Coupling
=> Connectivity

Analyze Absorption Bands
=> Functional Groups (S=O, C-Cl, S-Cl)

Analyze Molecular Ion & Fragmentation
=> Molecular Weight & Substructures

Combine all data to confirm
2-Chloroethanesulfonyl chloride structure

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 2-chloroethanesulfonyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethanesulfonyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042494#2-chloroethanesulfonyl-chloride-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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